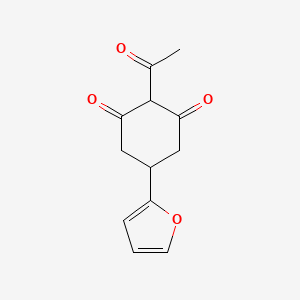
2-acetyl-5-(2-furyl)cyclohexane-1,3-dione
描述
2-acetyl-5-(2-furyl)cyclohexane-1,3-dione, also known as curcumin, is a yellow pigment found in the rhizome of the turmeric plant. Curcumin has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
作用机制
Curcumin exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Curcumin also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, 2-acetyl-5-(2-furyl)cyclohexane-1,3-dione has been shown to modulate various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Curcumin has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes and cytokines. Curcumin also has antioxidant properties and can scavenge free radicals to reduce oxidative stress. In addition, this compound has been shown to have anti-cancer properties by inhibiting the growth and survival of cancer cells. Curcumin has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
实验室实验的优点和局限性
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize and purify. However, 2-acetyl-5-(2-furyl)cyclohexane-1,3-dione has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to work with in aqueous solutions. Curcumin is also unstable in solution and can degrade over time.
未来方向
There are several future directions for 2-acetyl-5-(2-furyl)cyclohexane-1,3-dione research. One area of interest is the development of this compound analogs with improved solubility and stability. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
Curcumin is a promising natural compound with potential therapeutic applications in various diseases. It has anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective properties. Curcumin has been extensively studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. However, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various diseases.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective properties. Curcumin has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
属性
IUPAC Name |
2-acetyl-5-(furan-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7(13)12-9(14)5-8(6-10(12)15)11-3-2-4-16-11/h2-4,8,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPHFZTXIHZWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CC(CC1=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(8-methoxyquinolin-5-yl)sulfonyl]amino}benzoate](/img/structure/B4332499.png)
![3-butyl-9-(methoxymethyl)-7-methyl-2-(4-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4332500.png)
![ethyl 3-[(4-methoxybenzoyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4332502.png)
![ethyl 4-(methoxymethyl)-6-methyl-3-[(2-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4332503.png)
![2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile](/img/structure/B4332512.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B4332519.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-nitrobenzamide](/img/structure/B4332521.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B4332529.png)
![3'-(4-fluorophenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4332555.png)
![1-(1,3-benzodioxol-5-yl)-N-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}methanamine](/img/structure/B4332559.png)
![N-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B4332565.png)
![2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}ethanamine](/img/structure/B4332568.png)
